Methyl glycolate

Description

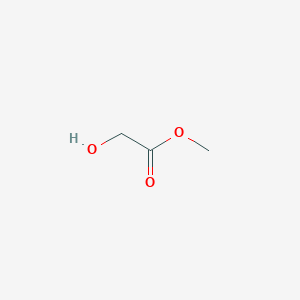

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJFXBNYJCXDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124238-96-6 | |

| Record name | Acetic acid, 2-hydroxy-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124238-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3059131 | |

| Record name | Methyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl glycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-35-5 | |

| Record name | Methyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl glycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7R729EJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl Glycolate from Dimethyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of methyl glycolate (B3277807) (MG) via the catalytic hydrogenation of dimethyl oxalate (B1200264) (DMO). Methyl glycolate is a valuable intermediate in the chemical and pharmaceutical industries, serving as a precursor for the production of biodegradable polymers like polyglycolic acid (PGA). This document details various catalytic systems, experimental protocols for catalyst synthesis and hydrogenation reactions, and a comparative analysis of their performance. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively produce and utilize this compound.

Introduction

The synthesis of this compound from dimethyl oxalate is a significant process in green and sustainable chemistry, offering a pathway to valuable chemicals from non-petroleum feedstocks. The primary route for this conversion is the catalytic hydrogenation of DMO, a process that can be finely tuned to favor the production of this compound over other potential products like ethylene (B1197577) glycol (EG) and ethanol. The choice of catalyst and reaction conditions are paramount in achieving high selectivity and conversion rates. This guide explores a range of catalysts, including those based on silver, copper, ruthenium, cobalt, and nickel-cobalt (B8461503) alloys, providing a comprehensive analysis of their efficacy.

Catalytic Systems and Performance

The selective hydrogenation of dimethyl oxalate to this compound has been successfully achieved using various heterogeneous catalysts. The performance of these catalysts is highly dependent on the active metal, support material, and the presence of promoters. A summary of the performance of different catalytic systems is presented in the table below.

| Catalyst | Support | Promoter(s) | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | MG Selectivity (%) | Reference(s) |

| Ag | SiO2 | - | 220 | 1.5 | 77.8 | 89.3 | [1] |

| B/Ag | SiO2 | Boron | 220 | 1.5 | 100 | 88.3 | [1] |

| Cu | SiO2 | - | 170 | 0.1 | 92.5 | 84.5 | [2] |

| Co8P | SiO2 | Phosphorus | Not Specified | Not Specified | 94.6 | 88.1 | [3] |

| 15Ni-10Co | SiO2 | - | 180 | Not Specified | 87 | 86 | [4] |

| Ru | NH2-MCM-41 | - | 70 | Not Specified | ~100 | ~100 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected catalysts and the subsequent hydrogenation of dimethyl oxalate.

Catalyst Synthesis

This protocol describes the synthesis of a highly effective boron-promoted silver catalyst on a silica (B1680970) support.

-

Preparation of Ag/SiO2:

-

Dissolve a calculated amount of silver nitrate (B79036) (AgNO₃) in deionized water.

-

Add an aqueous ammonia (B1221849) solution to the silver nitrate solution and stir vigorously for 30 minutes at 60°C.

-

Add a silica sol (e.g., 30 wt%) to the solution and continue stirring for 4 hours.

-

Heat the suspension to 90°C to evaporate the ammonia, which will cause the pH to decrease and the silver species to deposit onto the silica.

-

Continue heating until the pH of the suspension reaches 7-8.

-

Filter the solid, wash with deionized water, and dry overnight at 120°C.

-

Calcination is then carried out in static air at 350°C for 4 hours.

-

-

Impregnation of Boron:

-

Prepare an aqueous solution of boric acid (H₃BO₃).

-

Add the prepared Ag/SiO₂ catalyst to the boric acid solution.

-

The mixture is then subjected to incipient wetness impregnation, where the volume of the boric acid solution is equal to the pore volume of the Ag/SiO₂ support.

-

Dry the resulting material at 120°C overnight.

-

Finally, calcine the B/Ag/SiO₂ catalyst in air at 350°C for 4 hours.

-

Details for the synthesis of a phosphorus-modified cobalt catalyst are outlined below.

-

Cobalt Deposition:

-

Prepare an aqueous solution of cobalt nitrate (Co(NO₃)₂·6H₂O).

-

Impregnate a silica support with the cobalt nitrate solution.

-

Dry the impregnated support at 120°C for 12 hours.

-

Calcination is performed in air at 450°C for 4 hours.

-

-

Phosphorus Modification:

-

Prepare an aqueous solution of ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄).

-

Impregnate the calcined Co/SiO₂ with the phosphate solution.

-

Dry the material at 120°C for 12 hours.

-

The final catalyst is obtained by calcination in air at 500°C for 4 hours.

-

This protocol details the synthesis of a ruthenium-based catalyst on an amine-functionalized mesoporous silica support.

-

Synthesis of MCM-41:

-

Disperse cetyltrimethylammonium bromide (CTAB) in a solution of deionized water and ammonia, and heat to 60°C.

-

Slowly add tetraethyl orthosilicate (B98303) (TEOS) under magnetic stirring and continue stirring for 7 hours.

-

The solid product is filtered, washed, and dried.

-

The template (CTAB) is removed by calcination in air.

-

-

Amine Functionalization (NH2-MCM-41):

-

Reflux the prepared MCM-41 in toluene (B28343) with 3-aminopropyltriethoxysilane (B1664141) (APTES).

-

The resulting amine-functionalized support is then filtered, washed, and dried.

-

-

Ruthenium Deposition:

-

Suspend the NH₂-MCM-41 support in an aqueous solution of ruthenium(III) chloride (RuCl₃).

-

Stir the mixture at room temperature for 24 hours.

-

Reduce the ruthenium ions to metallic ruthenium by adding a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

The final Ru/NH₂-MCM-41 catalyst is then filtered, washed, and dried.

-

Hydrogenation of Dimethyl Oxalate

The catalytic hydrogenation of DMO is typically carried out in a fixed-bed reactor system.

-

Reactor Setup:

-

A fixed-bed, stainless-steel tubular reactor is used.

-

The catalyst (typically 0.5 g, 40-60 mesh) is packed in the center of the reactor, supported by quartz wool or sand.

-

-

Catalyst Pre-treatment:

-

Before the reaction, the catalyst is typically reduced in-situ.

-

This is achieved by flowing a stream of hydrogen (H₂) or a mixture of H₂ and an inert gas (e.g., nitrogen) over the catalyst bed at an elevated temperature (e.g., 300°C) for several hours.

-

-

Reaction Procedure:

-

After reduction, the reactor is cooled to the desired reaction temperature.

-

A solution of dimethyl oxalate in methanol (B129727) (e.g., 13 wt%) is fed into the reactor using a high-pressure liquid pump.

-

Simultaneously, a controlled flow of hydrogen is introduced into the reactor.

-

The reaction is carried out at a specific temperature and pressure (see table above for examples).

-

The product stream exits the reactor and is cooled to condense the liquid products, which are then collected for analysis.

-

Product Analysis

The conversion of DMO and the selectivity towards this compound are determined by gas chromatography.

-

Instrumentation:

-

A gas chromatograph (GC) equipped with a flame ionization detector (FID) is used.

-

A capillary column suitable for separating polar compounds, such as an HP-INNOWAX column (30 m × 0.25 mm × 0.25 µm), is employed.[1]

-

-

Analysis:

-

The collected liquid product is injected into the GC.

-

The areas of the peaks corresponding to DMO, MG, and other products are used to calculate the DMO conversion and product selectivity using the following formulas:

-

DMO Conversion (%) = [(moles of DMO in) - (moles of DMO out)] / (moles of DMO in) * 100

-

MG Selectivity (%) = (moles of MG produced) / [(moles of DMO in) - (moles of DMO out)] * 100

-

-

Reaction Pathways and Experimental Workflow

The synthesis of this compound from dimethyl oxalate proceeds through a series of hydrogenation steps. The overall reaction pathway and a typical experimental workflow are illustrated in the diagrams below.

Caption: Reaction pathway for the hydrogenation of dimethyl oxalate.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The catalytic hydrogenation of dimethyl oxalate is a versatile and efficient method for the synthesis of this compound. The choice of catalyst plays a crucial role in determining the reaction's selectivity and conversion efficiency. Silver-based catalysts, particularly when promoted with boron, exhibit excellent performance. Similarly, catalysts based on copper, cobalt, and ruthenium have shown high activity and selectivity under specific reaction conditions. This guide provides the fundamental knowledge and detailed protocols necessary for the successful synthesis and analysis of this compound, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical fields. Further research into novel catalytic systems and process optimization will continue to enhance the industrial viability of this important chemical transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in dimethyl oxalate hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of this compound by hydrogenation of dimethyl oxalate with a P modified Co/SiO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. An examination of dimethyl oxalate hydrogenation to this compound on silica-supported Ni–Co alloy catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Ruthenium deposited on MCM-41 as efficient catalyst for hydrolytic dehydrogenation of ammonia borane and methylamine borane [html.rhhz.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Methyl glycolate (B3277807) (MG), the methyl ester of glycolic acid, is a versatile organic compound with a growing significance in various scientific and industrial sectors, including pharmaceuticals, biodegradable polymers, and fine chemical synthesis.[1][2][3][4] Its bifunctional nature, possessing both a hydroxyl and an ester group, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl glycolate, detailed experimental methodologies, and a visualization of its role in a key enzymatic reaction.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[2] It is miscible with water and soluble in organic solvents such as ethanol, ether, chloroform, and methanol (B129727).[2][3] A summary of its key physical and chemical identifiers is provided in Table 1, and its quantitative physical properties are detailed in Table 2.

Table 1: General and Chemical Identifiers of this compound

| Identifier | Value | Reference |

| Chemical Name | Methyl 2-hydroxyacetate | [5][6] |

| Synonyms | Methyl hydroxyacetate, Glycolic acid methyl ester | [2][6] |

| CAS Number | 96-35-5 | [2][7][8] |

| Molecular Formula | C₃H₆O₃ | [2][7][8] |

| Molecular Weight | 90.08 g/mol | [5][7] |

| InChI Key | GSJFXBNYJCXDGI-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)CO | [2] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Density | 1.167 g/mL | 25 °C | [3] |

| Boiling Point | 149-151 °C | at 760 mmHg | [3] |

| Melting Point | 149-151 °C | [3] | |

| Flash Point | 67 °C (153 °F) | Closed Cup | [3] |

| Vapor Pressure | 17 mmHg | 52 °C | [3] |

| Vapor Density | 3.12 | (vs air) | [6] |

| Refractive Index | 1.417 | n20/D | [3] |

| pKa | 13.00 ± 0.10 | Predicted | [3][6] |

Chemical Reactivity and Experimental Protocols

This compound's chemical behavior is characterized by the reactivity of its hydroxyl and ester functional groups, allowing it to undergo reactions such as hydrolysis, oxidation, and esterification.[9][10]

Hydrolysis to Glycolic Acid

This compound can be hydrolyzed to yield glycolic acid, a reaction of significant interest for producing high-purity glycolic acid.[11] This process is typically catalyzed by an acid.

Experimental Protocol for Ion-Exchange-Resin Catalyzed Hydrolysis:

-

Apparatus: A 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, sampling device, and a thermometer. The flask is placed in a water bath to maintain a constant temperature.[12]

-

Materials: this compound (99.0% purity), distilled water, and a strong-acid cation-exchange resin (e.g., 001x7). The resin should be pre-treated by soaking in a saturated sodium chloride solution and then washed with pure water.[12]

-

Procedure:

-

Analysis: Samples can be analyzed using High-Performance Liquid Chromatography (HPLC) with a UV detector and a C18 column to determine the concentration of this compound and glycolic acid.[12]

Oxidation to Methyl Glyoxylate (B1226380)

The oxidation of this compound to methyl glyoxylate is a key transformation, as methyl glyoxylate is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[13][14] This can be achieved through both chemical and enzymatic methods.

Experimental Protocol for Enzymatic Oxidation:

-

Apparatus: A temperature-controlled reaction vessel with a stirrer and an oxygen supply.

-

Materials: this compound, a fusion enzyme of glycolate oxidase, catalase, and hemoglobin, and flavin mononucleotide (FMN) as a cofactor.[13]

-

Procedure:

-

Prepare a reaction mixture containing 100 mM this compound and 0.01 mM FMN in a suitable buffer.[13]

-

Add the crude enzyme to the mixture.[13]

-

Conduct the reaction at a controlled temperature (e.g., 25 °C) and stirring speed (e.g., 600 rpm) with a constant aeration of oxygen (e.g., 1 L/h).[13]

-

Vary parameters such as temperature (5-40 °C) and pH (6.0-10.0) to determine optimal conditions.[13]

-

-

Analysis: The concentration of the product, methyl glyoxylate, and the byproduct, hydrogen peroxide, can be monitored. Hydrogen peroxide levels can be determined using a colorimetric assay where H₂O₂ oxidizes Fe²⁺ to Fe³⁺, which then forms a colored complex with a dye, measurable by absorbance at 595 nm.[13]

Esterification to Synthesize this compound

This compound is commonly synthesized via the esterification of glycolic acid with methanol.[15] Another synthetic route involves the carbonylation of formaldehyde (B43269) followed by esterification.

Experimental Protocol for Synthesis via Carbonylation and Esterification:

-

Apparatus: A high-pressure reactor (e.g., 200 mL) equipped with a stirrer and temperature and pressure controls.[9]

-

Materials: Formaldehyde solution, water, carbon monoxide (CO), an ionic liquid catalyst, a polar solvent (e.g., sulfolane), and methanol.[9]

-

Procedure:

-

Carbonylation:

-

Esterification:

-

-

Analysis: The final product mixture can be analyzed by gas chromatography to determine the conversion of formaldehyde and the selectivity for this compound.[9]

Visualization of Key Processes

Enzymatic Oxidation of this compound

The enzymatic oxidation of this compound to methyl glyoxylate is a crucial reaction. A cascade catalysis system involving glycolate oxidase, catalase, and hemoglobin has been shown to be effective.[13] Glycolate oxidase catalyzes the oxidation of this compound, producing methyl glyoxylate and hydrogen peroxide. Catalase then decomposes the hydrogen peroxide to water and oxygen, and hemoglobin facilitates the reaction by binding and releasing oxygen.[13]

Caption: Enzymatic oxidation of this compound to methyl glyoxylate.

Experimental Workflow for Hydrolysis Study

The study of this compound hydrolysis involves a systematic workflow from material preparation to data analysis.

Caption: Experimental workflow for this compound hydrolysis.

Conclusion

This compound is a chemical compound with a well-defined set of physical properties and diverse chemical reactivity. Its utility as a precursor in the synthesis of valuable chemicals and its role in emerging sustainable technologies underscore the importance of a thorough understanding of its characteristics. The experimental protocols outlined in this guide provide a foundation for further research and development involving this versatile molecule. As the demand for greener and more efficient chemical processes grows, the significance of this compound in both academic and industrial research is poised to expand.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 96-35-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C3H6O3 | CID 66774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. CN103833548A - this compound preparation method - Google Patents [patents.google.com]

- 10. The synthesis method of this compound._Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. science.lpnu.ua [science.lpnu.ua]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl Glycolate (B3277807)

This technical guide provides a comprehensive overview of methyl glycolate, a versatile chemical intermediate with significant applications in the pharmaceutical industry and beyond. This document details its chemical identity, physicochemical properties, synthesis protocols, and metabolic significance, presenting data in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity and Properties

This compound, a key building block in organic synthesis, is an ester of glycolic acid and methanol.[1] Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3]

IUPAC Name: methyl 2-hydroxyacetate[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₃ | [4][5][6] |

| Molecular Weight | 90.08 g/mol | [4][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Boiling Point | 151.1°C at 760 mmHg | [7] |

| Melting Point | 149-151°C | [7] |

| Density | 1.139 g/cm³ | [7] |

| Flash Point | 67.2°C | [7] |

| Solubility | Miscible with water, ethanol, and ether | [1][5] |

| Vapor Pressure | 1.4 mmHg at 25°C | [7] |

Applications in Drug Development and Industry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including Taxol and rapamycin.[3][5] Its utility extends to the production of biodegradable polymers, such as polyglycolic acid, which has applications in medical sutures and drug delivery systems.[8] The global this compound market is experiencing significant growth, driven by its increasing use in pharmaceuticals and the production of degradable plastics.[9][10] In 2025, the market was valued at approximately $41.29 million and is projected to exhibit a compound annual growth rate (CAGR) of 56.3% between 2025 and 2033.[9] The pharmaceutical sector accounts for roughly 29% of the this compound market.[9]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.

Synthesis via Hydrogenation of Dimethyl Oxalate

This method involves the catalytic hydrogenation of dimethyl oxalate.

Materials:

-

Dimethyl oxalate

-

Methanol

-

Hydrogen gas

-

Ruthenium-based catalyst (e.g., C₃₃H₃₂Cl₂N₂P₂Ru)

-

Sodium methoxide

-

Toluene

-

p-xylene (B151628) (internal standard)

-

100 mL reactor (autoclave)

Procedure: [11]

-

In an argon-filled glovebox, add 25.7 mg of the catalyst, 20.5 mg of sodium methoxide, 0.89 g of dimethyl oxalate, 6 mL of toluene, and 50 µL of p-xylene to a 100 mL reactor.

-

Seal the reactor and remove it from the glovebox.

-

Cool the reactor to 5°C using an ice water bath.

-

Purge the reactor with hydrogen gas (10 bar) three times.

-

Pressurize the reactor with hydrogen to 50 bar.

-

Heat the reactor to 100°C and maintain this temperature for 4 hours with stirring.

-

After the reaction is complete, rapidly cool the reactor to 5°C and vent the remaining hydrogen.

-

Filter the reaction solution through a short column of silica gel.

-

Analyze the product by gas chromatography to determine the yield of this compound.

One-Step Synthesis from Chloroacetic Acid

This protocol describes a one-step synthesis of this compound from chloroacetic acid in an autoclave reactor.[3][12]

Materials:

-

Chloroacetic acid (CA)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Autoclave reactor

-

Prepare a mixture of methanol, sodium hydroxide, and chloroacetic acid in a molar ratio of 8:1:1.

-

Transfer the reaction mixture to a laboratory autoclave reactor.

-

Heat the reactor to 150°C.

-

Maintain the reaction at this temperature for 5 hours.

-

After the reaction, cool the reactor and process the mixture to isolate the this compound product.

Metabolic Pathways Involving Glycolate

In biological systems, glycolate is a key metabolite in the photorespiratory pathway, which occurs in C3 plants.[13][14] This pathway is essential for metabolizing toxic glycolate produced by the oxygenase activity of RuBisCO.[13][15]

Below is a diagram illustrating the photorespiratory glycolate metabolism pathway.

Caption: The photorespiratory pathway for glycolate metabolism.

Researchers have also engineered synthetic glycolate metabolic pathways in plants to improve photosynthetic efficiency.[13] The following diagram illustrates a general workflow for developing such transgenic plants.

Caption: Experimental workflow for engineering synthetic glycolate pathways.

References

- 1. CAS 96-35-5: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 96-35-5 [chemicalbook.com]

- 4. This compound | C3H6O3 | CID 66774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound | 96-35-5 [chemnet.com]

- 8. researchgate.net [researchgate.net]

- 9. globalgrowthinsights.com [globalgrowthinsights.com]

- 10. archivemarketresearch.com [archivemarketresearch.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. academic.oup.com [academic.oup.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl glycolate (B3277807) (also known as methyl 2-hydroxyacetate). This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.

Introduction

Methyl glycolate (C₃H₆O₃) is a simple ester of glycolic acid and methanol.[1] Its straightforward structure provides a clear example for the interpretation of NMR spectra, making it a useful reference compound in chemical analysis and education. Understanding the precise spectral characteristics of this molecule is crucial for its identification and quantification in various research and development settings, including pharmaceutical synthesis and materials science.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the hydroxyl proton, the methylene (B1212753) protons, and the methyl protons of the ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.195 | Singlet | 2H | HO-CH₂ - |

| 3.90 | Broad Singlet | 1H | HO -CH₂- |

| 3.772 | Singlet | 3H | -O-CH₃ |

Table 1: ¹H NMR spectral data of this compound in CDCl₃.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three signals, corresponding to the three carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 60.7 | HO-C H₂- |

| 52.3 | -O-C H₃ |

Table 2: ¹³C NMR spectral data of this compound in CDCl₃.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of small molecules like this compound.

Sample Preparation

-

Analyte Preparation : Ensure the this compound sample is pure. For quantitative analysis, accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Use a deuterated solvent of high purity. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.

-

Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual solvent signal.

NMR Spectrometer Parameters

-

Instrumentation : Data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Shimming : The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition :

-

Pulse Angle : A 30° pulse is typically used for routine spectra.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is recommended. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Angle : A 30-45° pulse is commonly used.

-

Acquisition Time : An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay : A relaxation delay of 2 seconds is generally adequate for qualitative spectra.

-

Decoupling : Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical workflow for an NMR experiment.

Figure 1: Structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.

Figure 2: A simplified workflow diagram for a typical NMR experiment.

References

An In-depth Technical Guide to the Reactivity of Methyl Glycolate with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glycolate (B3277807), a simple α-hydroxy ester, serves as a versatile building block in organic synthesis. Its reactivity, particularly with oxidizing agents, is of significant interest for the synthesis of valuable compounds such as methyl glyoxylate (B1226380), a key intermediate for various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the reactivity of methyl glycolate with a range of oxidizing agents, from strong, classical oxidants to milder, more selective modern reagents. The guide details reaction mechanisms, presents quantitative data in structured tables, and provides experimental protocols for key transformations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, logical representation of the chemical processes involved.

Introduction

This compound (MG) possesses two key functional groups: a secondary alcohol and an ester. The hydroxyl group is the primary site of oxidation, which can be selectively converted to a carbonyl group to form methyl glyoxylate (MGO). However, the choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation, which can lead to cleavage of the C-C bond or hydrolysis of the ester moiety. This guide explores various oxidation methodologies, including enzymatic, heterogeneous catalytic, and chemical approaches, providing researchers with the necessary information to select and implement the most suitable method for their synthetic needs.

Oxidation to Methyl Glyoxylate: A Comparative Overview

The selective oxidation of this compound to methyl glyoxylate is the most synthetically useful transformation. Several methodologies have been developed to achieve this with varying degrees of efficiency and selectivity.

Enzymatic Oxidation

Enzymatic oxidation offers a mild, green, and highly selective route to methyl glyoxylate.[1][2][3] This method often avoids the over-oxidation products that can be a challenge with chemical oxidants.[1][2]

A highly efficient system utilizes a fusion enzyme comprising glycolate oxidase, catalase, and hemoglobin.[1][2][3] Glycolate oxidase catalyzes the primary oxidation step, while catalase decomposes the hydrogen peroxide byproduct, and hemoglobin facilitates oxygen supply.

Table 1: Quantitative Data for Enzymatic Oxidation of this compound

| Catalyst System | Substrate Conc. (mM) | Reaction Time (h) | Yield of Methyl Glyoxylate (%) | Reference |

| Crude Enzyme (SoGOX, HpCAT, VsHGB) | 100 | 4 | 67.8 | [1] |

| Crude Fusion Enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) | 200 | 6 | 95.3 | [1] |

Source: Adapted from "Efficient Oxidation of this compound to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin"[1]

-

Enzyme Preparation: The crude fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) is prepared from cell lysates of E. coli BL21(DE3) expressing the enzyme.

-

Reaction Mixture: A 5 mL standard reaction mixture is prepared containing 200 mM this compound, 0.01 mM FMN, and 10 mg of the crude enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Reaction Conditions: The reaction is conducted at 15°C with stirring (600 rpm) for 6 hours, with an oxygen aeration rate of 1 L/h.

-

Work-up and Analysis: The reaction progress and yield are typically monitored and quantified by gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture.

Diagram 1: Enzymatic Oxidation Workflow

Caption: Workflow for the enzymatic oxidation of this compound.

Heterogeneous Catalytic Aerobic Oxidation

The use of solid catalysts with molecular oxygen or air as the terminal oxidant is an economically viable and environmentally friendly approach. Metal oxides have shown significant promise in this area.

A study utilizing α-Fe₂O₃ with a hydroxyl-deficient surface as a catalyst demonstrated high specific activity and stability for the aerobic oxidation of this compound. The reaction is proposed to proceed via a Mars-van Krevelen mechanism.

Table 2: Quantitative Data for Heterogeneous Catalytic Oxidation of this compound

| Catalyst | Oxidant | Temperature (°C) | MG Conversion (%) | MGO Selectivity (%) | Reference |

| α-Fe₂O₃ | Air | 220 | 80-85 | 90-92 | |

| Au, Pd, or Pt on TiO₂, SiO₂, or ZrO₂ carriers | Air/O₂ | 60-100 | >91 | >99 | [4] |

| C-3 Catalyst | Air | 340 | - | 92.6 (Yield) | [4] |

Source: Adapted from Patent CN113105328A[4]

-

Catalyst Preparation: A catalyst containing an active metal (e.g., Au, Pd, or Pt) is prepared by dissolving the metal precursor in deionized water, adjusting the pH to 8-10, adding the support (e.g., TiO₂, SiO₂, ZrO₂), stirring for 2-8 hours at 60-80°C, followed by washing, drying, and calcination.

-

Catalytic Reaction: this compound and a solvent (e.g., toluene) are added to a batch reactor. The prepared catalyst is then added.

-

Reaction Conditions: The reaction is carried out at a temperature of 60-100°C under an air or oxygen pressure of 0.5-2 MPa for 2-8 hours.

-

Product Isolation: After the reaction, the catalyst is filtered off, and the product, methyl glyoxylate, is isolated from the solvent, typically by distillation.

Diagram 2: Mars-van Krevelen Mechanism for α-Fe₂O₃ Catalyzed Oxidation

Caption: Simplified Mars-van Krevelen mechanism for this compound oxidation.

Reactivity with Chemical Oxidizing Agents

While enzymatic and heterogeneous catalytic methods offer high selectivity, classical chemical oxidants are still widely used in laboratory settings. The reactivity of this compound with these agents is often analogous to that of other α-hydroxy esters and secondary alcohols.

Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate is a powerful oxidizing agent. The oxidation of α-hydroxy esters with permanganate in acidic medium is generally first-order with respect to both the oxidant and the substrate. The reaction likely proceeds through a hydride ion transfer from the α-carbon to the oxidant.

Potential Reaction Scheme: HO-CH(CO₂Me) + MnO₄⁻ (acidic) → O=C(CO₂Me) + Mn²⁺

Over-oxidation is a significant risk, potentially leading to the cleavage of the C-C bond to form formic acid and CO₂, or hydrolysis of the ester group under harsh conditions.

Table 3: Kinetic Data for the Oxidation of Esters by KMnO₄ (Analogous Systems)

| Substrate | Order in [Substrate] | Order in [Oxidant] | Medium | Reference |

| Ethyl Chloroacetate | 1 | 1 | Sulfuric Acid | [5] |

| Ethyl Acetate | 1 | 1 | Sulfuric Acid | [6] |

Source: Based on general procedures for alcohol oxidation.

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., acetone (B3395972) or a mixture of acetic acid and water) is prepared in a flask equipped with a stirrer and cooled in an ice bath.

-

Reagent Addition: A solution of potassium permanganate in water is added dropwise to the cooled this compound solution. The reaction is monitored by the disappearance of the purple permanganate color.

-

Quenching: Once the reaction is complete (or after a set time), the excess permanganate is quenched by the addition of a reducing agent like sodium bisulfite until the solution is colorless. The brown manganese dioxide precipitate is also dissolved.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Diagram 3: Proposed Mechanism for Permanganate Oxidation

Caption: Proposed cyclic intermediate in the permanganate oxidation of this compound.

Chromium(VI) Reagents (e.g., Chromic Acid, PCC)

Chromium(VI)-based reagents are classical oxidants for converting alcohols to carbonyl compounds. Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation), will oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[7][8] For this compound, this would yield methyl glyoxylate. Milder reagents like Pyridinium Chlorochromate (PCC) are used to stop the oxidation of primary alcohols at the aldehyde stage and are also effective for secondary alcohols.

Potential Reaction Scheme: 3 HO-CH(CO₂Me) + 2 CrO₄²⁻ + 10 H⁺ → 3 O=C(CO₂Me) + 2 Cr³⁺ + 8 H₂O

The mechanism involves the formation of a chromate (B82759) ester, followed by the removal of the α-proton by a base (like water) in the rate-determining step.[9]

Milder and More Selective Oxidants

To avoid the harsh conditions and toxicity associated with permanganate and chromium reagents, several milder methods are available for the oxidation of α-hydroxy esters.

-

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by a hindered base like triethylamine.[6][10] It is highly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.[11]

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to carbonyl compounds at room temperature.[12][13] It is known to be effective for the oxidation of α-hydroxy esters to α-keto esters.[14]

-

TEMPO-Mediated Oxidation: This system uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant, typically sodium hypochlorite (B82951) (bleach).[15] It is a highly selective method for oxidizing primary alcohols to aldehydes.

-

Hypochlorite Oxidation: As mentioned in a patent, hypohalites can be used, preferably under phase-transfer conditions, to oxidize esters of α-hydroxy acids (like methyl mandelate) to the corresponding α-keto esters.[16]

Table 4: Overview of Mild Oxidizing Agents for this compound

| Reagent System | Key Features | Potential Byproducts |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Mild, high yield, no over-oxidation, requires low temperature (-78°C).[6][10][11] | Dimethyl sulfide (B99878) (malodorous), CO, CO₂.[6] |

| Dess-Martin Periodinane (DMP) | Mild, neutral pH, room temperature, high chemoselectivity.[12][13] | Iodinane. |

| TEMPO/NaOCl | Catalytic in TEMPO, uses inexpensive bleach, selective for primary alcohols.[15] | NaCl, water. |

| Sodium Hypochlorite (NaOCl) | Inexpensive, can be used with a phase-transfer catalyst.[16] | NaCl, water. |

Conclusion

The reactivity of this compound with oxidizing agents is diverse and highly dependent on the chosen reagent and reaction conditions. For high-selectivity and environmentally friendly synthesis of methyl glyoxylate, enzymatic and heterogeneous catalytic aerobic oxidation methods are superior, with demonstrated high yields. For laboratory-scale synthesis, a variety of chemical oxidants can be employed. While strong oxidants like potassium permanganate and chromic acid are effective, they pose a risk of over-oxidation and generate hazardous waste. Milder, more selective reagents such as those used in the Swern and Dess-Martin oxidations, or TEMPO-catalyzed systems, offer excellent alternatives for achieving high yields of methyl glyoxylate while preserving other sensitive functional groups. The information compiled in this guide provides a solid foundation for researchers to make informed decisions when planning the oxidation of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of this compound - Google Patents [patents.google.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Sodium Hypochlorite [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Hypochlorite - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 13. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 14. OXIDATION OF α-HYDROXY ESTERS TO α-KETO ESTERS USING THE DESS-MARTIN PERIODINANE REAGENT - Lookchem [lookchem.com]

- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 16. EP0140454A2 - Process for forming esters of glyoxylic acids - Google Patents [patents.google.com]

Unveiling Methyl Glycolate: A Technical Examination of Its Origins

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of methyl glycolate's occurrence and sources. It is intended for researchers, scientists, and professionals in the field of drug development who require in-depth knowledge of this compound. This document summarizes quantitative data, details experimental protocols for synthesis, and visualizes key chemical pathways.

Natural Occurrence: An Elusive Presence

Despite extensive investigation into the chemical composition of various natural sources, direct evidence for the widespread natural occurrence of methyl glycolate (B3277807) remains remarkably scarce in scientific literature. While its constituent parts, glycolic acid and methanol (B129727), are found in the biological world, the ester itself has not been consistently identified as a significant natural product.

Glycolic acid is a well-documented metabolite in plants, playing a crucial role in the photorespiratory cycle. Similarly, methanol is a common volatile organic compound emitted by plants. The enzymatic esterification of glycolic acid with methanol to form this compound is a biochemically plausible reaction. However, specific methyltransferase enzymes that catalyze this reaction with glycolic acid as a substrate have not been prominently identified.

A singular, indirect mention of a related compound, ethyl glycolate, in the volatile profile of Jinchen sweet orange (Citrus sinensis) suggested the possibility of alkyl glycolates in fruits. However, a thorough review of the primary research did not substantiate the presence of either methyl or ethyl glycolate in the detailed analysis of the fruit's volatile constituents. Broader searches of plant and fruit volatile databases have also not yielded conclusive evidence of this compound's natural presence.

Therefore, based on the current body of scientific evidence, this compound is not considered a commonly occurring natural product. Its presence, if any, is likely to be in trace amounts that fall below the detection limits of standard analytical methodologies focused on major volatile and non-volatile components.

Synthetic and Industrial Sources: A Landscape of Chemical Synthesis

In stark contrast to its elusive nature in the biological realm, this compound is a well-established compound in the world of chemical synthesis. A variety of industrial processes have been developed for its production, driven by its utility as a versatile chemical intermediate. The primary synthetic routes are detailed below.

Table 1: Quantitative Data on this compound Synthesis

| Synthesis Method | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Esterification of Glycolic Acid | Sulfuric Acid | Reflux | Atmospheric | High (equilibrium) | General Chemistry |

| Carbonylation of Formaldehyde | Acid Catalysts (e.g., H₂SO₄) | 150-250 | 200-700 | up to 90% | Industrial Chemistry |

| Hydrogenation of Dimethyl Oxalate (B1200264) | Copper-based catalysts | 200-300 | 20-50 | >95% selectivity | Catalysis Research |

| Oxidative Esterification of Ethylene Glycol | Gold-based catalysts | 80-120 | 1-10 | ~80% | Catalysis Research |

Key Industrial Synthesis Methods

1. Esterification of Glycolic Acid: The most straightforward method for producing this compound is the Fischer esterification of glycolic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. This reversible reaction is driven to completion by removing the water formed during the reaction.

2. Carbonylation of Formaldehyde: This industrial process involves the reaction of formaldehyde, carbon monoxide, and methanol under high pressure and temperature in the presence of an acid catalyst. This method allows for the direct synthesis of this compound from simple C1 feedstocks.

3. Hydrogenation of Dimethyl Oxalate: A prominent route in coal-to-chemicals technology, this process involves the vapor-phase hydrogenation of dimethyl oxalate over a copper-based catalyst to produce this compound with high selectivity. Ethylene glycol is a common co-product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification of Glycolic Acid

Materials:

-

Glycolic acid (1 mole)

-

Methanol (5 moles, excess)

-

Concentrated sulfuric acid (0.1 mole, catalyst)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

A mixture of glycolic acid, methanol, and concentrated sulfuric acid is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the glycolic acid is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

Purification is achieved by fractional distillation under reduced pressure.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary industrial synthesis routes for this compound.

In-depth Technical Guide: Thermal Decomposition Products of Methyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methyl glycolate (B3277807), a key intermediate in various industrial processes, including the production of biodegradable polymers like polyglycolic acid (PGA). Understanding the thermal degradation behavior of methyl glycolate is critical for optimizing reaction conditions, minimizing byproduct formation, and ensuring product purity. This document details the primary decomposition products, summarizes available quantitative data, outlines experimental methodologies for studying thermal decomposition, and presents the key decomposition pathways.

Introduction

This compound (C₃H₆O₃) is the methyl ester of glycolic acid. Its thermal decomposition is a crucial aspect of processes such as the synthesis of glycolide (B1360168), the cyclic dimer used in the ring-opening polymerization to produce PGA. The thermal stability of this compound and the distribution of its decomposition products are influenced by factors such as temperature, pressure, and the presence of catalysts. This guide aims to consolidate the current scientific understanding of these processes to aid researchers in related fields.

Primary Thermal Decomposition Products

The main products identified from the vapor-phase thermal decomposition of this compound in the temperature range of 250-300°C are:

-

Glycolide (C₄H₄O₄): The desired cyclic dimer formed through the intermolecular condensation of two this compound molecules with the elimination of methanol.

-

Methanol (CH₃OH): A primary byproduct from the formation of glycolide and other condensation reactions.

-

Methyl Glycolyl Glycolate (C₅H₈O₅): An intermediate linear dimer formed from the condensation of two this compound molecules.[1]

-

Methyl Methoxyacetate (C₄H₈O₃): A byproduct formed through a competing reaction pathway.[1]

-

Methoxymethanol (B1221974) (C₂H₆O₂): Another identified byproduct.[1]

Quantitative Data on Decomposition Products

Quantitative data on the thermal decomposition of this compound is limited in the publicly available literature. However, studies on the catalytic conversion of this compound to glycolide provide valuable insights into product distribution under specific conditions.

Table 1: Product Distribution in the Vapor-Phase Conversion of this compound to Glycolide over a TiO₂/SiO₂ catalyst [1]

| Parameter | Value |

| Temperature | 270 °C |

| Pressure | 25 mbar |

| This compound Conversion | 44% |

| Glycolide Selectivity | 64% |

Note: The study also identified methanol, methyl glycolyl glycolate, methyl methoxyacetate, and methoxymethanol as the main by-products, but did not provide their specific selectivities.[1]

Further research is required to establish a comprehensive quantitative profile of all decomposition products across a wider range of temperatures and pressures, both with and without catalytic influence.

Experimental Protocols

Detailed experimental protocols for the thermal decomposition of this compound are not extensively published. However, a general methodology can be constructed based on studies of related compounds and the vapor-phase conversion of this compound.

Experimental Setup for Vapor-Phase Pyrolysis

A typical setup for studying the vapor-phase thermal decomposition of this compound involves a fixed-bed flow reactor.

-

Evaporator: Liquid this compound is vaporized at a controlled temperature.

-

Carrier Gas: An inert gas (e.g., nitrogen, argon) is used to carry the vaporized this compound through the reactor.

-

Reactor: A heated tube (e.g., quartz or stainless steel) where the thermal decomposition occurs. The temperature of the reactor is precisely controlled. For catalytic studies, the reactor is packed with a catalyst.

-

Condensation System: The product stream exiting the reactor is passed through a series of cold traps to condense the liquid products.

-

Gas Analysis: Non-condensable gases can be collected in a gas bag for analysis.

Product Analysis

The collected liquid and gaseous products are typically analyzed using the following techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying the various organic compounds in the product mixture. A typical GC-MS protocol would involve:

-

Column: A capillary column suitable for separating polar compounds (e.g., a wax or a mid-polarity phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial low temperature hold, followed by a temperature ramp to a final high temperature to elute all components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode to generate fragmentation patterns for compound identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the major products and to identify unknown compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present in the product mixture.

Signaling Pathways and Experimental Workflows

Proposed Thermal Decomposition Pathways of this compound

The formation of the observed products can be explained by several competing reaction pathways. The primary pathway leads to the desired product, glycolide, while side reactions result in the formation of byproducts.

Caption: Proposed reaction pathways for the thermal decomposition of this compound.

General Experimental Workflow for Studying Thermal Decomposition

The following diagram illustrates a typical workflow for the experimental investigation of this compound's thermal decomposition.

Caption: A generalized workflow for the experimental study of this compound pyrolysis.

Conclusion

The thermal decomposition of this compound is a complex process involving a primary pathway to glycolide and several side reactions that produce byproducts such as methanol, methyl glycolyl glycolate, methyl methoxyacetate, and methoxymethanol. While some quantitative data exists for catalytic systems, there is a clear need for more comprehensive studies to elucidate the product distribution over a wider range of conditions. The experimental protocols and reaction pathways outlined in this guide provide a framework for future research in this area, which is essential for the advancement of technologies reliant on high-purity glycolide and for a deeper understanding of the thermal behavior of α-hydroxy esters.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Methyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycolate (B3277807) (C₃H₆O₃), the methyl ester of glycolic acid, serves as a fundamental building block in various chemical syntheses and is of significant interest in the fields of materials science and drug delivery. A thorough understanding of its molecular structure, conformational preferences, and vibrational dynamics is paramount for predicting its reactivity, designing novel derivatives, and optimizing its applications. This technical guide provides a comprehensive overview of the molecular structure and bonding of methyl glycolate, supported by quantitative data from computational and experimental studies.

Molecular Geometry and Conformational Analysis

This compound exhibits conformational isomerism primarily due to internal rotation around the C-C and C-O single bonds. Theoretical calculations, specifically ab initio Hartree-Fock self-consistent field (HF-SCF) methods using a 6-31G* basis set, have identified two primary low-energy conformers: the Syn-syn (Ss) and the Gauche-skew (Gsk) forms.[1]

The Ss conformer is the global minimum on the potential energy surface, stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen (O-H···O=C).[1] This interaction results in a planar C-C-O-H dihedral angle. The Gsk conformer is higher in energy and is characterized by a gauche relationship around the C-C bond and a skew orientation of the hydroxyl group.[1]

Data Presentation: Structural Parameters

The calculated geometric parameters for the two most stable conformers of this compound are summarized in the tables below. These values provide a quantitative basis for understanding the structural differences arising from conformational changes.

Table 1: Calculated Bond Lengths (in Å) for the Ss and Gsk Conformers of this compound [1]

| Bond | Ss Conformer | Gsk Conformer |

| O-H | 0.968 | 0.963 |

| C-O(H) | 1.417 | 1.423 |

| C-C | 1.516 | 1.523 |

| C=O | 1.218 | 1.219 |

| C-O(Me) | 1.341 | 1.339 |

| O-C(Me) | 1.439 | 1.438 |

Table 2: Calculated Bond Angles (in Degrees) for the Ss and Gsk Conformers of this compound [1]

| Angle | Ss Conformer | Gsk Conformer |

| H-O-C | 107.5 | 108.0 |

| O-C-C | 109.1 | 108.6 |

| C-C=O | 122.9 | 121.0 |

| C-C-O(Me) | 111.4 | 112.5 |

| O=C-O(Me) | 125.7 | 126.5 |

| C-O-C(Me) | 116.8 | 116.9 |

Table 3: Calculated Dihedral Angles (in Degrees) for the Ss and Gsk Conformers of this compound [1][2]

| Dihedral Angle | Ss Conformer | Gsk Conformer |

| H-O-C-C | 0.0 | 48.5 |

| O-C-C=O | 0.0 | 155.0 |

| O-C-C-O(Me) | 180.0 | -85.5 |

| C-C-O-C(Me) | 180.0 | 180.0 |

| O=C-O-C(Me) | 0.0 | 0.0 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable experimental insight into the conformational landscape of this compound. The distinct vibrational frequencies of the Ss and Gsk conformers allow for their identification and quantification in different phases.

In the liquid phase, both conformers are present, with the Ss form being predominant.[3] In a glassy state, obtained by rapid cooling, both conformations are also observed.[3] However, in the crystalline phase, there is a conformational preference for the more stable Ss form.[3]

Data Presentation: Key Vibrational Frequencies

The following table summarizes key experimental vibrational frequencies that can be used to distinguish between the Ss and Gsk conformers.

Table 4: Characteristic Experimental Vibrational Frequencies (in cm⁻¹) for the Ss and Gsk Conformers of this compound [3]

| Vibrational Mode | Phase | Ss Conformer | Gsk Conformer |

| C-C Stretch | Infrared (Glassy State) | 892 | 846 |

| C-C Stretch | Raman (Liquid) | 902 | 856 |

Conformational Energy Profile

The relative stability of the conformers and the energy barrier to their interconversion are critical parameters for understanding the dynamics of this compound. Ab initio calculations have shown that the Gsk conformer is approximately 9.0-9.5 kJ/mol higher in energy than the Ss conformer in the gas phase.[1][2] The energy barrier for the interconversion between the s-cis and s-trans configurations around the O=C-O-C bond is considerably high, estimated to be over 40 kJ/mol, effectively restricting the conformational search to the s-cis region.[1]

Visualization of Conformational Pathway

The following diagram illustrates the simplified potential energy surface for the interconversion between the two major conformers of this compound.

References

safety and handling precautions for methyl glycolate

An In-depth Technical Guide to the Safety and Handling of Methyl Glycolate (B3277807)

This document provides comprehensive safety and handling information for methyl glycolate (CAS No. 96-35-5), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information is compiled from various safety data sheets and chemical databases.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Hydroxyacetic Acid Methyl Ester, Methyl 2-Hydroxyacetate, Glycolic Acid Methyl Ester[1][2][3] |

| CAS Number | 96-35-5[2] |

| Molecular Formula | C3H6O3[2][4] |

| Molecular Weight | 90.08 g/mol [4][5] |

| Structure | InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N |

Section 2: Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[2][5][6] It is miscible with water and soluble in organic solvents like ethanol (B145695) and ether.[2][7]

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid[5] |

| Boiling Point | 149-151 °C[7] |

| Flash Point | 67 °C (152.6 °F) - closed cup[1][4] |

| Density | 1.167 g/mL at 25 °C[7] |

| Vapor Pressure | 17 mmHg at 52 °C[7] |

| Vapor Density | 3.12 (air = 1)[7] |

| Water Solubility | Miscible[7] |

| Refractive Index | n20/D 1.417[7] |

Section 3: Hazard Identification and Classification

This compound is classified as a combustible liquid and an irritant.[8][9][10] Appropriate precautions must be taken to avoid contact and inhalation.

| Hazard Classification | Category | GHS Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][9][10] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][9][10] |

NFPA Rating (Estimated): [1]

-

Health: 1

-

Flammability: 2

-

Instability: 0

Section 4: Health Hazard Information

Exposure to this compound can cause irritation to the skin, eyes, and respiratory system.[7]

-

Inhalation: May cause respiratory tract irritation.[1][10] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4]

-

Skin Contact: Causes skin irritation.[9][10] It may be harmful if absorbed through the skin.[1]

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[1]

-

Chronic Exposure: No information on chronic health effects has been found.[1]

Section 5: First-Aid Measures

Immediate medical attention is recommended for all routes of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[4][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops and persists.[1][4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[1][4] |

| Notes to Physician | Treat symptomatically and supportively.[1][4] |

Section 6: Fire-Fighting Measures

This compound is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[9]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][4][8] Water mist can be used to cool fire-exposed containers.[4]

-

Specific Hazards: Containers may explode when heated.[4][8] Vapors are heavier than air and can travel along the ground to a source of ignition.[1] During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[1]

-

Fire-fighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[1][8]

Section 7: Accidental Release Measures

Spills should be cleaned up immediately, observing all safety precautions.

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE) as outlined in Section 9. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[1][9]

-

Environmental Precautions: Prevent spillage from entering drains or waterways.[1][9]

-

Containment and Cleanup: Remove all sources of ignition.[1] Use spark-proof tools.[1] Contain the spill and absorb it with an inert material such as sand, earth, or vermiculite.[1][9] Collect the material into a suitable, labeled container for disposal.[1][9]

Section 8: Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

-

Safe Handling:

-

Storage Conditions:

Section 9: Exposure Controls and Personal Protection

-

Engineering Controls: Work areas should be equipped with an eyewash station and a safety shower.[1] Use adequate ventilation to keep airborne concentrations low.[1]

-

Personal Protective Equipment (PPE): The selection of PPE depends on the specific work conditions and risk of exposure.

Section 10: Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal processing conditions.[8]

-

Chemical Stability: The product is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4][8]

-

Conditions to Avoid: Incompatible products, excess heat, and all sources of ignition such as sparks or open flames.[4]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide.[8]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[8]

Section 11: Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

-

Disposal Methods: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Dispose of contents/container to an approved waste disposal plant.[3][8]

-

Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers as they may retain product residue.[1]

Section 12: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][8] Most available data relates to its irritant properties.

-

Acute Toxicity: No acute toxicity information is available for this product.[4][8]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Sensitization: No information available.[8]

-

Mutagenicity: No information available.

-

Teratogenicity: No information available.[8]

Given the lack of comprehensive toxicological data, this compound should be handled with care, and exposure should be minimized.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. CAS 96-35-5: this compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C3H6O3 | CID 66774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Page loading... [wap.guidechem.com]

Methodological & Application

Methyl Glycolate: A Versatile and Sustainable Solvent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycolate (B3277807) (MG), the methyl ester of glycolic acid, is emerging as a promising green and versatile solvent for a variety of chemical applications.[1] Its unique bifunctional nature, possessing both a hydroxyl and an ester group, imparts a desirable combination of polarity, proticity, and solvency for a broad range of organic compounds.[2][3] These characteristics, coupled with its relatively high boiling point and miscibility with water, position methyl glycolate as a viable and more sustainable alternative to traditional volatile organic solvents. This document provides a comprehensive overview of the physicochemical properties of this compound, its known applications as a solvent, and general protocols for its use in organic reactions.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₃ | [2] |

| Molecular Weight | 90.08 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 149-151 °C | [4] |

| Density | 1.167 g/mL at 25 °C | [4] |

| Flash Point | 67 °C (153 °F) | [4] |

| Water Solubility | Miscible | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform. | [2][3] |

| Vapor Pressure | 17 mmHg at 52 °C | [4] |

| Vapor Density | 3.12 (vs. air) | [4] |

| Refractive Index (n20/D) | 1.417 | [4] |

Solubility Characteristics